(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
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Overview
Description
(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) is a complex organotin compound It is characterized by the presence of a central tin atom bonded to three thioethylene groups, each of which is further bonded to a 2-ethylhexanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) typically involves the reaction of methylstannylidyne with thioethylene and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Methylstannylidyne+3Thioethylene+32-Ethylhexanoic acid→(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of tin oxides, while substitution reactions may yield new organotin compounds with different ligands.
Scientific Research Applications
(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism by which (Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethylene groups can form strong bonds with metal ions, while the 2-ethylhexanoate groups can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Methylstannylidyne)tris(thioethylene)trilaurate
- (Methylstannylidyne)tris(thioethylene)trioleate
Uniqueness
(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) is unique due to the presence of the 2-ethylhexanoate groups, which confer specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the stabilization of polymers and in catalysis.
Properties
CAS No. |
67874-54-8 |
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Molecular Formula |
C31H60O6S3Sn |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]-methylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI Key |
YRULUXDRMGWMDA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)OCCS[Sn](C)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
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